molecular formula C16H25N3O3 B13090047 tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B13090047
M. Wt: 307.39 g/mol
InChI Key: VBXSPLFKBPGJIL-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate belongs to the pyrazolo-pyridine class of heterocyclic compounds. Its structure features:

  • A pyrazolo[4,3-c]pyridine core, a bicyclic system with fused pyrazole and pyridine rings.
  • A tert-butyl carbamate group at position 5, acting as a protective group for amine functionalities.
  • A cyclopropylmethyl substituent at position 2, which enhances metabolic stability compared to linear alkyl chains.
  • A hydroxymethyl group at position 7, providing a site for further derivatization or improving solubility.

This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, as inferred from structurally related analogs in anticancer research .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)18-7-12-9-19(6-11-4-5-11)17-14(12)13(8-18)10-20/h9,11,13,20H,4-8,10H2,1-3H3

InChI Key

VBXSPLFKBPGJIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazolo[4,3-c]pyridine core.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a modified pyrazolo[4,3-c]pyridine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a

Biological Activity

The compound tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a member of the pyrazolo[4,3-c]pyridine class, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential applications, and structural significance.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : Approximately 292.37 g/mol

The compound features a tert-butyl ester group , a cyclopropylmethyl substituent , and a hydroxymethyl side chain , which contribute to its unique chemical reactivity and biological activity.

Preliminary studies suggest that compounds in the pyrazolo[4,3-c]pyridine class exhibit significant interactions with various biological targets. The mechanisms of action may involve:

  • Binding Affinity : Interaction with enzymes or receptors, potentially modulating their activity.
  • Signal Transduction Pathways : Involvement in pathways such as inflammation and metabolic processes.
  • Molecular Interactions : Hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Anti-inflammatory Properties : Potential inhibition of inflammatory pathways.
  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInteraction with specific enzymes

Case Studies

  • Anti-Cancer Efficacy :
    A study evaluated the anticancer properties of related pyrazolo[4,3-c]pyridines against five different cancer cell lines. The results indicated that modifications to the structure could enhance potency against specific targets .
  • Inflammation Modulation :
    Another study focused on the anti-inflammatory effects of similar compounds, suggesting that they could serve as lead compounds in drug development targeting inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathways often include:

  • Formation of the pyrazolo-pyridine core.
  • Introduction of functional groups such as hydroxymethyl and tert-butyl.
  • Purification and characterization using techniques like NMR and LC-MS.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Position 2 Substituent Position 3 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Purity Applications/Notes
tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (Target) Cyclopropylmethyl (C₄H₇) None Hydroxymethyl (CH₂OH) C₁₆H₂₅N₃O₃ ~299.39 (calculated) N/A Potential kinase inhibitor; cyclopropylmethyl enhances metabolic stability.
tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Ethyl (C₂H₅) None Hydroxymethyl (CH₂OH) C₁₄H₂₃N₃O₃ 281.36 96% Structural analog; ethyl group may reduce metabolic stability compared to cyclopropane.
tert-butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Methyl (CH₃) Amino (NH₂) None C₁₂H₂₀N₄O₂ 264.32 N/A Anticancer research; amino group at position 3 enables hydrogen bonding interactions.

Key Observations:

Substituent Effects on Metabolic Stability: The cyclopropylmethyl group in the target compound is structurally rigid, reducing oxidative metabolism compared to the ethyl group in the analog from . Cyclopropane rings are known to mimic aromatic systems while retaining aliphatic flexibility, making them favorable in drug design. The methyl group in the compound from lacks this advantage but is sterically less demanding.

Functional Group Influence on Reactivity: The hydroxymethyl group at position 7 (shared by the target compound and the ethyl analog) offers a site for conjugation or oxidation to carboxylic acids, enhancing solubility.

Synthetic Considerations :

  • All compounds utilize tert-butyl carbamate protection, a common strategy to stabilize amines during synthesis (e.g., in and ).
  • The ethyl and cyclopropylmethyl analogs likely share similar synthetic pathways, differing only in the alkylation step at position 2.

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